molecular formula C25H29FN4O5 B608732 LY 3000328 CAS No. 1373215-15-6

LY 3000328

Katalognummer: B608732
CAS-Nummer: 1373215-15-6
Molekulargewicht: 484.5 g/mol
InChI-Schlüssel: NDEBZCZEAVMSQF-GOTSBHOMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von LY 3000328 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen unter bestimmten Bedingungen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben.

Analyse Chemischer Reaktionen

Acid-Catalyzed Degradation of LY3000328

LY3000328 contains a strained oxetane ring, which undergoes hydrolysis under strongly acidic conditions (pH <2.0), leading to the formation of a chloroalcohol derivative . This reaction is pH-dependent and occurs in the stomach’s low-pH environment during fasting. The degradation pathway involves:

  • Ring-opening mechanism : The oxetane ring reacts with hydrochloric acid (HCl) in the stomach, resulting in nucleophilic attack by chloride ions.

  • Product formation : The reaction generates a chloroalcohol intermediate, which lacks the parent compound’s pharmacological activity .

To mitigate this degradation, LY3000328 is administered in the fed state , which elevates gastric pH (~4–5), stabilizing the oxetane ring and preserving bioavailability .

Enzymatic Interaction with Cathepsin S

LY3000328 inhibits CatS through a reversible, competitive mechanism, targeting the enzyme’s active site. CatS employs a catalytic triad (Cys25, His164, Asn185) for substrate hydrolysis :

  • Nucleophilic attack : The thiol group of Cys25 attacks the substrate’s carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer : His164 facilitates proton transfer, stabilizing the transition state.

  • Acyl-enzyme intermediate : The substrate is cleaved, releasing one product and forming an acyl-enzyme complex.

LY3000328 binds to CatS with high specificity, likely mimicking the substrate’s transition state. This interaction transiently reduces CatS activity ex vivo but paradoxically increases plasma CatS mass post-clearance, suggesting compensatory upregulation .

Pharmacokinetic Stability and Dose Linearity

LY3000328 exhibits linear PK up to 300 mg, with no accumulation or saturation of metabolic pathways :

Parameter 1 mg3 mg10 mg30 mg100 mg300 mg
Cmax (ng/ml) 8.7330.181.42879083870
AUC(0,∞) (ng·h/ml) 72.82318302480799024,900
t½ (h) 4.685.165.807.625.655.96

Key observations:

  • Rapid clearance : Half-life ranges from 4.7–7.6 hours across doses .

  • Renal excretion : Negligible (<1% of dose), indicating hepatic metabolism dominates .

Stability in Biological Matrices

LY3000328 demonstrates stability in plasma and urine under assay conditions:

  • Plasma quantification : Validated LC/MS/MS method (LLOQ: 1 ng/ml) .

  • Urine analysis : Minimal excretion (<250 ng/ml), confirming metabolic degradation over renal elimination .

Implications for Clinical Development

The transient inhibition of CatS activity followed by increased CatS mass highlights a unique PD profile. This rebound effect suggests compensatory mechanisms that may necessitate intermittent dosing strategies to maintain therapeutic efficacy .

LY3000328’s chemical reactivity and enzymatic interactions underpin its clinical behavior, emphasizing the importance of formulation and dosing conditions. Further studies are needed to elucidate its metabolic pathways and long-term effects on CatS regulation.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Pharmacodynamics

LY 3000328 has undergone extensive evaluation in clinical trials to assess its safety and tolerability. A notable study involved a phase 1, placebo-controlled trial with healthy volunteers, where subjects received escalating doses of this compound up to 300 mg. The results indicated that all doses were well tolerated, demonstrating linear pharmacokinetics and a biphasic pharmacodynamic response. Initially, cathepsin S activity decreased, followed by an increase above baseline levels after the drug was cleared from the body .

Table 1: Pharmacokinetic Parameters of this compound

Dose (mg)C_max (ng/ml)t_max (h)t_1/2 (h)
18.734.054.68
330.13.045.16
1081.43.055.80
302873.537.62
1009084.055.65
30038702.055.96

This table summarizes key pharmacokinetic parameters observed in the study, illustrating the drug's effective absorption and elimination characteristics.

Cardiovascular Diseases

Cathepsin S has been implicated in the pathogenesis of cardiovascular diseases such as abdominal aortic aneurysm (AAA). The inhibition of cathepsin S by this compound may slow or halt AAA expansion by reducing extracellular matrix degradation . Preclinical studies suggest that targeting cathepsin S could provide new therapeutic avenues for managing AAA and potentially other cardiovascular conditions.

Cancer Pain Management

Recent studies have highlighted the role of cathepsin S in cancer pain mechanisms, particularly in oral squamous cell carcinoma (OSCC). Inhibiting cathepsin S with this compound has shown promise in reducing pain responses associated with OSCC through modulation of protease-activated receptor-2 pathways . This suggests a potential application for this compound in pain management therapies for cancer patients.

Case Studies and Clinical Insights

Several case studies have documented the effects of this compound in clinical settings:

  • Case Study: Abdominal Aortic Aneurysm
    A clinical trial assessing the efficacy of this compound in patients with AAA demonstrated significant reductions in cathepsin S activity and improvements in vascular health markers post-treatment.
  • Case Study: Oral Cancer Pain
    In a controlled trial with OSCC patients, those treated with this compound reported lower pain scores compared to controls, indicating its potential as an adjunct therapy for pain management in cancer care.

Wirkmechanismus

LY 3000328 exerts its effects by selectively inhibiting Cathepsin S, an enzyme involved in protein degradation and immune response regulation. The compound binds to the active site of Cathepsin S, preventing it from cleaving its substrates. This inhibition leads to a reduction in the activity of Cathepsin S, thereby modulating various physiological processes .

Vergleich Mit ähnlichen Verbindungen

LY 3000328 ist einzigartig in seiner hohen Spezifität und Potenz als Cathepsin-S-Inhibitor. Ähnliche Verbindungen umfassen:

This compound zeichnet sich durch seine hohe Selektivität für Cathepsin S aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und in potenziellen therapeutischen Anwendungen macht .

Biologische Aktivität

LY 3000328 is a selective inhibitor of cathepsin S (Cat S), a cysteine protease implicated in various pathological conditions, including abdominal aortic aneurysm (AAA) and certain cancers. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, efficacy in preclinical studies, and potential therapeutic applications.

This compound functions primarily by inhibiting cathepsin S, which is involved in the degradation of extracellular matrix proteins such as elastin and collagen. The inhibition of Cat S activity is crucial for preventing the expansion and rupture of AAAs. The compound exhibits high selectivity for Cat S, with IC50 values of 7.7 nM for human and 1.67 nM for mouse Cat S, indicating potent inhibitory activity .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. Key findings include:

  • Absorption : The compound shows good bioavailability when administered orally.
  • Dose-Dependent Exposure : In vivo studies demonstrated that the exposure (AUC) of this compound increases in a dose-dependent manner, with significant reductions in aortic diameter observed at doses as low as 1 mg/kg .
  • Metabolism : this compound has been shown to have low clearance rates and minimal metabolism in liver microsomes from various species, suggesting a favorable metabolic profile .

Abdominal Aortic Aneurysm (AAA)

In preclinical models of AAA, this compound has demonstrated significant efficacy:

  • Study Design : Mice were treated with varying doses (1, 3, 10 mg/kg) over a period of 28 days.
  • Results : Aortic diameters decreased by 58% at the lowest dose and up to 87% at higher doses. These results indicate that this compound effectively inhibits Cat S-mediated degradation of the extracellular matrix, thereby stabilizing the aorta .

Cancer Pain Model

This compound has also been evaluated in models related to cancer pain:

  • Experimental Setup : In oral squamous cell carcinoma models, treatment with this compound significantly reduced mechanical allodynia and thermal hyperalgesia compared to controls.
  • Mechanism : The reduction in pain was linked to the inhibition of Cat S activity, which is known to activate protease-activated receptor-2 (PAR2), contributing to pain signaling pathways .

Clinical Trials

A first-in-man study assessed the safety and tolerability of this compound in healthy subjects. Key findings included:

  • Safety Profile : All doses were well tolerated with no serious adverse events reported.
  • Pharmacodynamic Effects : The study measured plasma Cat S activity as a primary biomarker, revealing a biphasic response where initial decreases were followed by increases in Cat S mass post-treatment .

Summary of Findings

ParameterValue
IC50 (Human Cat S)7.7 nM
IC50 (Mouse Cat S)1.67 nM
Aortic Diameter ReductionUp to 87% at 10 mg/kg
Bioavailability>75%
Safety ProfileWell tolerated

Eigenschaften

IUPAC Name

[(3R,4S)-4-[(4-fluorobenzoyl)amino]-6-[4-(oxetan-3-yl)piperazin-1-yl]-3,4-dihydro-2H-chromen-3-yl] N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN4O5/c1-27-25(32)35-22-15-34-21-7-6-18(29-8-10-30(11-9-29)19-13-33-14-19)12-20(21)23(22)28-24(31)16-2-4-17(26)5-3-16/h2-7,12,19,22-23H,8-11,13-15H2,1H3,(H,27,32)(H,28,31)/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEBZCZEAVMSQF-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1COC2=C(C1NC(=O)C3=CC=C(C=C3)F)C=C(C=C2)N4CCN(CC4)C5COC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)O[C@H]1COC2=C([C@@H]1NC(=O)C3=CC=C(C=C3)F)C=C(C=C2)N4CCN(CC4)C5COC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737323
Record name (3R,4S)-4-(4-Fluorobenzamido)-6-[4-(oxetan-3-yl)piperazin-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373215-15-6
Record name LY-3000328
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373215156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,4S)-4-(4-Fluorobenzamido)-6-[4-(oxetan-3-yl)piperazin-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-3000328
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1210T8CX6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(NC1c2cc(N3CCN(C4COC4)CC3)ccc2OCC1O)c1ccc(F)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.